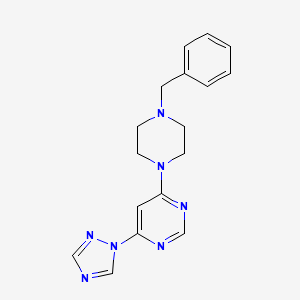
4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety and a triazolyl group attached to a pyrimidine ring. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.
Synthesis of the Triazolyl Group: The triazolyl group is introduced through a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Coupling with Pyrimidine: The final step involves coupling the benzylpiperazine and triazolyl intermediates with a pyrimidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The triazolyl and benzylpiperazine groups contribute to its binding affinity and specificity. Molecular modeling studies suggest that this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Shares structural similarities but differs in the position and type of functional groups.
4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,3-triazol-1-yl)pyrimidine: Similar core structure but with variations in the triazole ring.
Uniqueness
4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its specific arrangement of functional groups, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H19N7 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-(1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C17H19N7/c1-2-4-15(5-3-1)11-22-6-8-23(9-7-22)16-10-17(20-13-19-16)24-14-18-12-21-24/h1-5,10,12-14H,6-9,11H2 |
InChI Key |
SRYWCWCLRDHKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)N4C=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N,6-dimethyl-N-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12247654.png)
![2-{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12247655.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12247658.png)
![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B12247665.png)
![9-(2-methoxyethyl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12247669.png)
![2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide](/img/structure/B12247675.png)
![1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B12247676.png)
![1-(5-Chloro-2-methylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12247683.png)
![9-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12247685.png)
![2-(4-cyclobutylpiperazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12247690.png)
![5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine](/img/structure/B12247693.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide](/img/structure/B12247698.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B12247700.png)

